molecular formula C21H21N3O3 B10876617 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B10876617
M. Wt: 363.4 g/mol
InChI Key: LRWLGAUIQGMOPT-UHFFFAOYSA-N
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Description

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrrole ring substituted with cyano, furylmethyl, and dimethyl groups, as well as a methoxyphenyl acetamide moiety

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O3/c1-14-15(2)24(13-18-5-4-10-27-18)21(19(14)12-22)23-20(25)11-16-6-8-17(26-3)9-7-16/h4-10H,11,13H2,1-3H3,(H,23,25)

InChI Key

LRWLGAUIQGMOPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CC2=CC=C(C=C2)OC)CC3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.

    Attachment of the furylmethyl group: This can be done via a Friedel-Crafts alkylation reaction.

    Formation of the acetamide moiety: This involves the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving pyrrole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and furylmethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
  • 2-CHLORO-N-[3-CYANO-1-(4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE

Uniqueness

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the furylmethyl and methoxyphenyl groups can enhance its reactivity and potential interactions with biological targets compared to similar compounds.

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